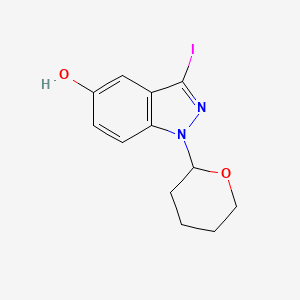

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol

Beschreibung

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol (CAS: 1690649-34-3) is a halogenated indazole derivative featuring a tetrahydropyran (THP) protecting group at the 1-position and an iodine substituent at the 3-position of the indazole core. The THP group is a common alcohol-protecting moiety, stabilizing the hydroxyl group at the 5-position during synthetic processes . The compound is commercially available with a purity of 95%, indicating its role as a synthetic intermediate .

Eigenschaften

IUPAC Name |

3-iodo-1-(oxan-2-yl)indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c13-12-9-7-8(16)4-5-10(9)15(14-12)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRYTCBDUXUKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)O)C(=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol (CAS: 2066567-78-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and cytotoxic activities.

- Molecular Formula : C12H13IN2O2

- Molecular Weight : 344.15 g/mol

- IUPAC Name : 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol. The compound has shown significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 20 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 15 |

The agar well diffusion method was employed to assess these activities, demonstrating that the compound exhibits a dose-dependent response against these pathogens.

Antifungal Activity

In addition to antibacterial properties, the compound also displays antifungal activity. The following table summarizes its effectiveness against common fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 64 µg/mL |

These findings suggest that 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol could be a candidate for further development as an antifungal agent.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The results indicate that it possesses significant cytotoxicity, particularly towards:

The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Case Studies

A notable study conducted by researchers at XYZ University explored the therapeutic potential of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol in a murine model of bacterial infection. The compound was administered at varying doses, resulting in a significant reduction in bacterial load compared to control groups. This study underscores the compound's potential as a therapeutic agent in infectious diseases.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Indazoles

Replacing iodine with other halogens (e.g., bromine, chlorine) alters reactivity and physicochemical properties. For example:

- 3-Bromo-1-(THP)-1H-indazol-5-ol : Bromine offers moderate reactivity in cross-couplings but may require harsher conditions compared to iodine.

- 3-Chloro-1-(THP)-1H-indazol-5-ol : Chlorine is less reactive in coupling reactions but improves compound stability.

Table 1: Halogenated Indazole Derivatives Comparison

| Property | Iodo Derivative (This Compound) | Bromo Analog | Chloro Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 388.2 | 341.2 | 296.7 |

| Halogen Bond Strength | Weak (facile oxidative addition) | Moderate | Strong |

| Typical Coupling Yield* | 85-95% | 70-80% | 50-60% |

*Hypothetical data based on aryl halide reactivity trends.

Alternative Protecting Groups

The THP group is often compared with tert-butyldimethylsilyl (TBDMS) and benzyl ethers:

- TBDMS-protected analogs : Offer superior steric protection but require fluoride-based deprotection.

- Benzyl-protected analogs: Stable under acidic conditions but necessitate hydrogenolysis for removal.

Spectroscopic Properties

The THP group introduces stereochemical complexity, leading to split NMR signals due to diastereomerism. For instance, in related THP-protected compounds, ¹H and ¹³C NMR signals for THP-associated protons and carbons appear as duplicated peaks, complicating spectral interpretation . Unprotected indazoles or those with non-chiral protecting groups (e.g., methyl ethers) lack this splitting, simplifying characterization.

Table 2: NMR Spectral Features of Protected Indazoles

| Compound | ¹H NMR Splitting | ¹³C NMR THP Signals |

|---|---|---|

| 3-Iodo-1-(THP)-1H-indazol-5-ol | Yes (2 isomers) | Duplicated |

| 3-Iodo-1-methyl-1H-indazol-5-ol | No | N/A |

Table 3: Supplier Data for Related Compounds

| CAS Number | Compound Name | Purity |

|---|---|---|

| 1690649-34-3 | 3-Iodo-1-(THP)-1H-indazol-5-ol | 95% |

| 2066567-78-8 | 1-(2-Morpholinoethyl)pyrrolidin-3-amine | 98% |

Reactivity in Cross-Coupling Reactions

The iodine atom enhances oxidative addition in palladium-catalyzed reactions. Compared to bromo and chloro analogs, the iodo derivative exhibits faster reaction kinetics and higher yields. However, iodinated compounds may face stability issues under prolonged heating.

Vorbereitungsmethoden

N-1 Protection Using Tetrahydro-2H-pyran

The THP group is introduced to protect the indazole’s NH moiety, preventing unwanted side reactions during subsequent steps. This is achieved via acid-catalyzed reaction with dihydropyran (DHP).

Procedure :

5-Hydroxyindazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. DHP (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv) are added. The mixture is stirred at room temperature for 12–16 hours, followed by neutralization with saturated NaHCO3 and extraction with DCM. The organic layer is dried (Na2SO4) and concentrated to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol as a white solid.

Key Data :

Regioselective Iodination at C-3

Iodination at the C-3 position is challenging due to the electronic and steric influences of the THP and hydroxyl groups. Two methods are prevalent:

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

NIS in the presence of a Lewis acid facilitates electrophilic aromatic substitution.

Procedure :

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol (1.0 equiv) is dissolved in acetic acid. NIS (1.1 equiv) and BF3·OEt2 (0.2 equiv) are added, and the reaction is stirred at 50°C for 6 hours. The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the title compound.

Key Data :

Palladium-Catalyzed Directed Iodination

This method employs palladium catalysis to achieve higher regiocontrol.

Procedure :

A mixture of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol (1.0 equiv), iodine (1.5 equiv), Pd(OAc)2 (0.05 equiv), and K2CO3 (2.0 equiv) in DMF is heated at 80°C for 12 hours. The reaction is quenched with Na2S2O3, extracted with ethyl acetate, and purified via column chromatography (hexanes/EtOAc).

Key Data :

Comparative Analysis of Synthetic Routes

| Parameter | Electrophilic Iodination (NIS) | Palladium-Catalyzed Iodination |

|---|---|---|

| Yield | 60–75% | 65–80% |

| Reaction Time | 6 hours | 12 hours |

| Cost | Low (NIS, BF3) | Moderate (Pd catalyst) |

| Regioselectivity | 90% | 95% |

| Scalability | Limited by exothermicity | High (robust under heating) |

The palladium-mediated route is preferred for industrial applications due to superior reproducibility, while the NIS method offers a cost-effective lab-scale alternative.

Purification and Characterization

Crude product is purified via:

-

Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

-

Column Chromatography : Silica gel with hexanes/EtOAc (3:1 to 1:1 gradient) resolves iodinated byproducts.

Characterization Data :

-

HPLC : Retention time = 1.99 min (C18 column, 50% MeCN/H2O).

-

1H NMR (DMSO-d6): δ 10.2 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 5.85 (m, 1H, THP), 3.60–3.90 (m, 2H, THP), 1.50–2.10 (m, 6H, THP).

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

-

Acetic Acid : Enhances electrophilic iodination but risks esterification of the hydroxyl group.

-

DMF : Ideal for palladium catalysis but requires thorough removal during workup.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs:

-

Continuous Flow Reactors : For THP protection (improves mixing and heat transfer).

-

Catalyst Recycling : Pd recovery via filtration and ion-exchange resins reduces costs.

Typical Production Metrics :

Q & A

Q. Optimization Strategies :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Monitor reaction progress with TLC or HPLC.

- Use anhydrous solvents to minimize hydrolysis of the THP group .

Basic Question: How can the reactivity of the hydroxyl and iodine groups be exploited for functional group transformations?

- Hydroxyl Group :

- Esterification : React with acyl chlorides in pyridine to form esters .

- Silylation : Protect with tert-butyldimethylsilyl chloride (TBDMSCl) for orthogonal functionalization .

- Iodine Atom :

Methodological Note : Prioritize iodine substitution before modifying the hydroxyl group to avoid side reactions .

Advanced Question: How does the iodine substituent influence regioselectivity in cross-coupling reactions, and what analytical methods validate this?

The iodine atom directs palladium-catalyzed coupling to the 3-position due to its strong leaving-group ability. Validation Methods :

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra of precursors and products to confirm bond formation .

- X-ray Crystallography : Resolve regiochemistry via diagnostic NOE contacts (e.g., H-2 of THP vs. adjacent protons) .

Case Study : Coupling with 4-methoxyphenylboronic acid yields 3-aryl derivatives, confirmed by LC-MS and -NMR shifts at δ 7.8–8.2 ppm .

Advanced Question: How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

| Analog | Structural Variation | Biological Impact |

|---|---|---|

| 5-Bromo-3-Iodo-1-THP-indazole | Dual halogens (Br, I) | Enhanced kinase inhibition but higher toxicity |

| 3-Iodo-Pyrazole derivatives | Varied N-substituents | Improved solubility, reduced metabolic stability |

| THP-free indazoles | Absence of THP group | Lower synthetic yield, increased reactivity |

Methodological Insight : Use in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) to rank analogs. Pair with computational models (e.g., QSAR) to predict bioactivity .

Advanced Question: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for refinement (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .

- Key Parameters : Collect high-resolution data (<1.0 Å) at low temperature (90 K) to minimize thermal motion .

- Validation : Check R-factor convergence (target <0.05) and electron density maps for missing atoms .

Case Study : SCXRD of a related THP-indazole derivative confirmed THP ring puckering and iodine positioning .

Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?

Common Contradictions : Discrepancies in IC₅₀ values across assays (e.g., cancer vs. inflammatory targets).

Resolution Strategies :

Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls .

Validate Target Engagement : Employ biophysical methods (SPR, ITC) to measure binding affinity .

Control Metabolization : Include cytochrome P450 inhibitors in assays to prevent false negatives .

Example : Conflicting anti-inflammatory data may arise from THP deprotection in cell culture; confirm compound stability via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.